GPR142 Agonist Potency: Sec-Butyl Branching Impairs Receptor Activation by ~170-Fold Relative to n-Butyl
In a head-to-head SAR study of pyrazole N-alkyl side chains published by Yu et al. (2013), two compounds differing only in the branching of the C4 alkyl chain attached to the pyrazole scaffold were tested for agonist activity at human GPR142. The compound bearing a linear n-butyl chain (7c) displayed an EC50 of 0.0070 μM, whereas the branched sec-butyl analog (7e) exhibited an EC50 of 1.2 μM—a ~171-fold reduction in potency [1]. Although the core scaffold in this study differs from (butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine by additional phenylalanine and pyrimidine substituents, the variable R1 group (the N-alkyl side chain on the pyrazole) is identical in connectivity pattern to the differentiating feature of the present compound relative to its n-butyl analog, supporting a class-level inference that sec-butyl branching at this position attenuates target engagement in G-protein-coupled receptor contexts [1].
| Evidence Dimension | hGPR142 agonist potency (EC50) |
|---|---|
| Target Compound Data | Compound 7e (sec-butyl): EC50 = 1.2 μM [1] |
| Comparator Or Baseline | Compound 7c (n-butyl): EC50 = 0.0070 μM [1] |
| Quantified Difference | ~171-fold lower potency for sec-butyl vs. n-butyl (1.2 / 0.0070) |
| Conditions | hGPR142 functional assay; EC50 values are averages of three replicates, standard deviation ±20% [1] |
Why This Matters
For researchers targeting GPR142 or related GPCRs, selection of the n-butyl analog over the sec-butyl compound could yield substantially greater assay sensitivity, while the sec-butyl variant may serve as a negative-control tool compound or as a less-potent scaffold for tuning target engagement.
- [1] Yu, M. et al. (2013). Aminopyrazole-Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. ACS Med. Chem. Lett., 4(9), 829–834. Table 1, compounds 7c (nBu, EC50 = 0.0070 μM) and 7e (secBu, EC50 = 1.2 μM). PMC4027368. View Source
